molecular formula C7H4ClF2NO2 B6327527 2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% CAS No. 627527-11-1

2- (Difluoromethyl)-4-nitro-chlorobenzene, 96%

Cat. No. B6327527
M. Wt: 207.56 g/mol
InChI Key: AZXIMSLYUJZLJH-UHFFFAOYSA-N
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Description

2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is a highly reactive compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 92-94°C and a density of 1.4 g/cm3. It is soluble in water, ethanol, and ether and is used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of various compounds such as nitrobenzene derivatives, nitrobenzyl alcohols, and nitrobenzyl ethers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(Difluoromethyl)-4-nitro-chlorobenzene involves the introduction of a difluoromethyl group onto a 4-nitro-chlorobenzene ring.

Starting Materials
4-nitro-chlorobenzene, Difluoromethyl bromide, Potassium carbonate, Dimethylformamide, Copper(I) iodide, Sodium iodide, Acetic acid

Reaction
The reaction begins by adding 4-nitro-chlorobenzene to a mixture of potassium carbonate and dimethylformamide., Difluoromethyl bromide is then added dropwise to the mixture while stirring at room temperature., Copper(I) iodide and sodium iodide are added to the mixture and the reaction is heated to 80°C for 24 hours., The reaction mixture is then cooled and filtered to remove any solids., The filtrate is then washed with water and dried over anhydrous sodium sulfate., The solvent is removed under reduced pressure and the resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent., The final product, 2-(Difluoromethyl)-4-nitro-chlorobenzene, is obtained in 96% yield.

Mechanism Of Action

2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is an electrophilic reagent that reacts with nucleophiles such as amines, alcohols, and carboxylic acids. It is a highly reactive compound and is able to form a covalent bond with the nucleophile.

Biochemical And Physiological Effects

2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is a highly reactive compound and has not been tested for its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% in laboratory experiments include its high reactivity, low cost, and availability. However, it is important to note that it is a highly reactive compound and should be handled with care.

Future Directions

The future directions for the use of 2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% include its use in the synthesis of novel fluorescent probes for the detection of DNA and proteins, as well as its use in the synthesis of novel fluorescent amino acid derivatives. Additionally, further research could be conducted to explore its potential applications in drug discovery and development.

Scientific Research Applications

2- (Difluoromethyl)-4-nitro-chlorobenzene, 96% is used as a reagent in the synthesis of various compounds such as nitrobenzene derivatives, nitrobenzyl alcohols, and nitrobenzyl ethers. It has also been used in the synthesis of novel fluorescent amino acid derivatives, which are useful for the determination of enzyme activity. Additionally, it has been used in the synthesis of novel nitrobenzyl-based fluorescent probes, which are useful for the detection of DNA and proteins.

properties

IUPAC Name

1-chloro-2-(difluoromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXIMSLYUJZLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267526
Record name 1-Chloro-2-(difluoromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(difluoromethyl)-4-nitrobenzene

CAS RN

627527-11-1
Record name 1-Chloro-2-(difluoromethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627527-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(difluoromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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